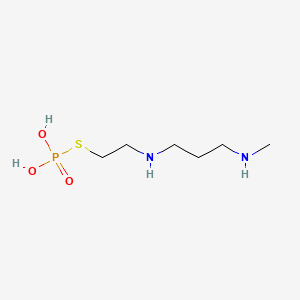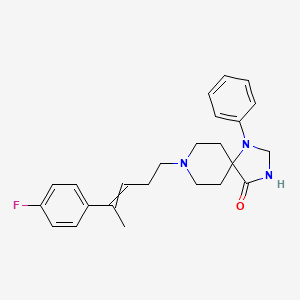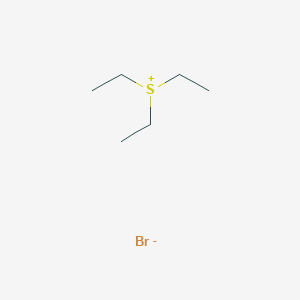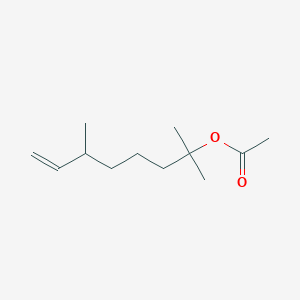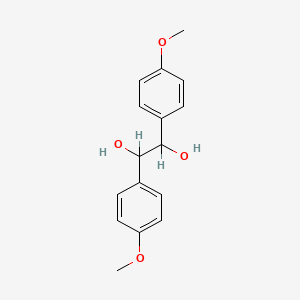
1,2-bis(4-methoxyphenyl)-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(4-methoxyphenyl)-1,2-ethanediol, also known as p,p’-Dimethoxybenzoin, is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoin, where the phenyl groups are substituted with methoxy groups at the para positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
准备方法
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)-1,2-ethanediol can be synthesized through the catalytic reduction of 4,4’-dimethoxybenzoin. The reduction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a hydrogen pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound involves the same catalytic reduction process but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure uniform reduction. The product is then purified through recrystallization or distillation to obtain high purity .
化学反应分析
Types of Reactions
1,2-bis(4-methoxyphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-dimethoxybenzil using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction can lead to the formation of 4,4’-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for catalytic reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4’-dimethoxybenzil
Reduction: 4,4’-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2-bis(4-methoxyphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. Additionally, it can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic pathways .
相似化合物的比较
Similar Compounds
4,4’-Dimethoxybenzoin: The precursor to 1,2-bis(4-methoxyphenyl)-1,2-ethanediol, used in similar applications.
4,4’-Dimethoxybenzil: An oxidation product with different chemical properties and applications.
4,4’-Dimethoxybenzyl alcohol:
Uniqueness
This compound is unique due to its dual methoxy substitution, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
属性
CAS 编号 |
4464-76-0 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
1,2-bis(4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3 |
InChI 键 |
RKRWHUXXTPLPAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
同义词 |
dihydroanisoin |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
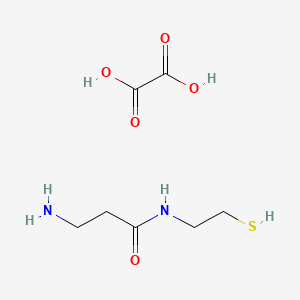
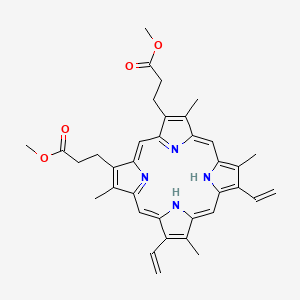

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
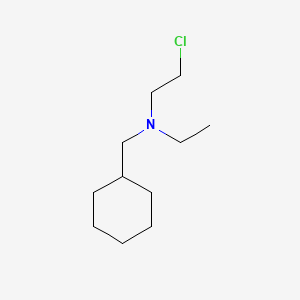
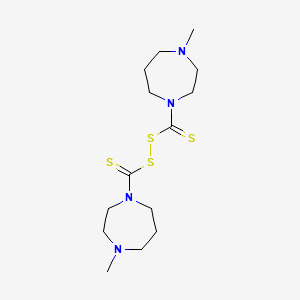

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)

